6-(cyclopentyloxy)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(cyclopentyloxy)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide” is a chemical compound with the molecular formula C20H20FN5O3 . It is available for purchase from certain chemical vendors.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a central triazine ring attached to various other functional groups . The presence of the fluoro group and the cyclopentyloxy group could potentially influence the compound’s reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can greatly influence its behavior and interactions. For this compound, I found a predicted density of 1.77±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research in organic chemistry often focuses on the synthesis of new compounds with potential therapeutic applications. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides presents a new class of cyclic dipeptidyl ureas, demonstrating innovative approaches to creating pseudopeptidic [1,2,4]triazines (M. Sañudo, S. Marcaccini, Sara Basurto, & T. Torroba, 2006).
Pharmacological Properties
Studies on compounds like YM-244769, a Na+/Ca2+ exchange inhibitor, highlight the exploration of pharmacological properties and interaction domains, aiming at therapeutic applications such as neuroprotection (T. Iwamoto & S. Kita, 2006). This research demonstrates the potential for novel compounds to address specific cellular processes and diseases.
Antimicrobial Activity
The development of new antibacterial agents is another significant application of scientific research. A study on N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates showcases the synthesis and evaluation of compounds for antibacterial activity, providing insights into combating bacterial infections (P. C. Sharma & Sandeep Jain, 2008).
Radiosynthesis for Imaging
Radiosynthesis of novel compounds like [18F]MEL050, a nicotinamide-based radiotracer for melanoma tumor PET imaging, illustrates the intersection of chemistry and medical diagnostics. Such studies emphasize the role of chemical synthesis in enhancing disease diagnosis and staging (I. Greguric et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of 6-(cyclopentyloxy)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system .
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the nervous system .
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway is responsible for the transmission of signals in the nervous system. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine, enhancing signal transmission .
Result of Action
The result of the action of this compound is an increase in the concentration of acetylcholine in the nervous system . This leads to enhanced signal transmission, which can have various effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
6-cyclopentyloxy-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c21-14-6-7-17-16(11-14)20(28)26(25-24-17)10-9-22-19(27)13-5-8-18(23-12-13)29-15-3-1-2-4-15/h5-8,11-12,15H,1-4,9-10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSFVHRYKRQWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.